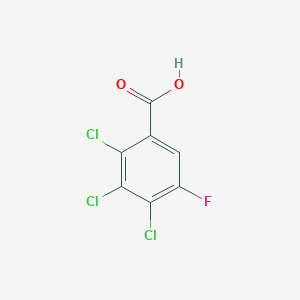

2,3,4-Trichloro-5-fluorobenzoic acid

概要

説明

2,3,4-Trichloro-5-fluorobenzoic acid is a halogenated benzoic acid derivative. While the specific compound is not directly discussed in the provided papers, related compounds with similar halogen substitutions on the benzoic acid ring are frequently studied due to their importance as intermediates in pharmaceutical and material science applications.

Synthesis Analysis

The synthesis of halogenated benzoic acids often involves the use of Grignard reagents, as seen in the synthesis of 2,4,5-trifluorobenzoic acid, where an aryl-Grignard reagent is generated and reacted with CO2 in a microflow system to produce the acid in high yield and purity . Similarly, 5-chloro-2,3,4-trifluorobenzoic acid is synthesized from 2,3,4,5-trifluorobenzoic acid through a sequence of nitration, selective reduction, diazotization, and chlorination, indicating a multi-step process that can be adapted for the synthesis of 2,3,4-trichloro-5-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the orientation of the carboxyl group relative to the benzene ring. For instance, in 3-chloro-2,4,5-trifluorobenzoic acid, the carboxyl group is twisted by a small angle from the plane of the benzene ring, which is a common feature in such compounds . This twist can affect the compound's ability to form hydrogen bonds and, consequently, its physical properties and reactivity.

Chemical Reactions Analysis

Halogenated benzoic acids can undergo various chemical reactions, including further halogenation, as demonstrated in the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid . They can also participate in the formation of amide bonds, as seen in the synthesis of a fumaric acid salt of a chloro-fluorobenzoyl derivative . These reactions are crucial for the further functionalization of the benzoic acid core in pharmaceutical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by the presence and position of halogen atoms on the aromatic ring. For example, the introduction of chlorine and fluorine atoms can increase the acidity of the benzoic acid, affect its melting point, and enhance its reactivity towards nucleophilic substitution reactions. The thermal stability and phase transitions of these compounds can be studied using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Additionally, the presence of halogens can lead to the formation of dimers and affect the compound's solubility and crystallinity .

科学的研究の応用

Synthesis of Biologically Active Molecules

2,3,4-Trichloro-5-fluorobenzoic acid has been utilized in the synthesis of new biologically active molecules. For instance, it has been used in the synthesis of fluorine-containing thiadiazolotriazinones, which have shown potential as antibacterial agents (Holla, Bhat, & Shetty, 2003).

Biodegradation Studies

This compound has been instrumental in studies related to biodegradation. Research on fluorobenzoate biodegradation by Sphingomonas sp. has revealed insights into the biodegradation of 3-fluorobenzoate and related compounds (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Continuous-Flow Synthesis

In the field of chemical process development, 2,3,4-Trichloro-5-fluorobenzoic acid has been used in the continuous-flow synthesis of pharmaceutical intermediates. This has improved the efficiency and safety of the synthesis process (Guo, Yu, & Yu, 2018).

Insecticidal Applications

There has been research into the synthesis of novel insecticidal compounds using fluorinated benzoic acids. These studies have led to the development of new insecticidal agents with potential agricultural applications (Shi, Qian, Song, Zhang, & Li, 2000).

Anticancer Research

2,3,4-Trichloro-5-fluorobenzoic acid has also found applications in the synthesis of potential anticancer agents. It has been used in the synthesis of 1,2,4-triazolo[3,4-b]thiadiazole derivatives that have shown in vitro anticancer activity (Bhat, Prasad, Poojary, & Holla, 2004).

Environmental and Water Studies

In environmental science, fluorobenzoic acids like 2,3,4-Trichloro-5-fluorobenzoic acid have been used as tracers in surface soil studies. Their properties make them useful in understanding water movement in porous media (Jaynes, 1994).

Safety And Hazards

将来の方向性

Fluorinated benzoic acids, such as 2,3,4-Trichloro-5-fluorobenzoic acid, are valuable intermediates for the synthesis of medicines, including antibacterials . They have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . This suggests potential future directions in the application of these compounds in various industries .

特性

IUPAC Name |

2,3,4-trichloro-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3FO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADYKNXAUYNLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556661 | |

| Record name | 2,3,4-Trichloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trichloro-5-fluorobenzoic acid | |

CAS RN |

115549-04-7 | |

| Record name | 2,3,4-Trichloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)

![5-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1339806.png)